PG-545 Free PG-545 Free Pixatimod is a synthetic sugar modified heparan sulfate mimetic and agonist of toll-like receptor 9 (TLR9), with potential immunostimulating, antineoplastic and anti-viral activities. Upon administration, pixatimod binds to and activates TLR9 expressed by dendritic cells (DCs) and B-cells. This initiates cytokine release from DCs and activates innate immune signaling pathways, and leads to the activation of natural killer (NK) cells to destroy tumor cells. The combination of pixatimod with certain checkpoint inhibitors may enhance the activation of cytotoxic T-lymphocytes to further kill tumor cells. In addition, pixatimod inhibits the cleavage of heparan sulfate from cell surface proteoglycan by heparanase (HPSE) and inhibits the infiltration of tumor-associated macrophages (TAMs). TLR9, a member of the TLR family, plays a fundamental role in pathogen recognition and activation of innate immunity.
Brand Name: Vulcanchem
CAS No.: 1144617-49-1
VCID: VC1571455
InChI: InChI=1S/C51H88O60S13/c1-22(2)7-6-8-23(3)27-11-12-28-26-10-9-24-17-25(13-15-50(24,4)29(26)14-16-51(27,28)5)95-46-42(108-121(79,80)81)38(104-117(67,68)69)34(30(96-46)18-91-112(52,53)54)100-47-43(109-122(82,83)84)39(105-118(70,71)72)35(31(97-47)19-92-113(55,56)57)101-48-44(110-123(85,86)87)40(106-119(73,74)75)36(32(98-48)20-93-114(58,59)60)102-49-45(111-124(88,89)90)41(107-120(76,77)78)37(103-116(64,65)66)33(99-49)21-94-115(61,62)63/h22-49H,6-21H2,1-5H3,(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H,73,74,75)(H,76,77,78)(H,79,80,81)(H,82,83,84)(H,85,86,87)(H,88,89,90)/t23-,24+,25+,26+,27-,28+,29+,30-,31-,32-,33-,34-,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45-,46-,47-,48-,49-,50+,51-/m1/s1
SMILES:
Molecular Formula: C51H88O60S13
Molecular Weight: 2078.1 g/mol

PG-545 Free

CAS No.: 1144617-49-1

VCID: VC1571455

Molecular Formula: C51H88O60S13

Molecular Weight: 2078.1 g/mol

* For research use only. Not for human or veterinary use.

PG-545 Free - 1144617-49-1

Description

PG-545 Free, also known as Pixatimod, is a synthetic heparan sulfate mimetic. It is recognized for its potent immunomodulatory and antitumor properties, making it a significant compound in cancer research and therapy. This article will delve into the details of PG-545 Free, including its chemical properties, synthesis methods, and research findings.

Synthesis of PG-545 Free

The synthesis of PG-545 Free involves a multi-step process. It begins with the preparation of a sulfated oligosaccharide, which is achieved through the selective sulfation of a precursor oligosaccharide. The cholestanol moiety is then attached to the sulfated oligosaccharide via chemical reactions such as esterification and glycosylation.

Biological Activity and Research Findings

PG-545 Free acts as a high-affinity inhibitor of heparanase, an enzyme involved in the degradation of heparan sulfate in the extracellular matrix. This inhibition is crucial for its antitumor activity, as it disrupts the tumor microenvironment and inhibits angiogenesis.

Moreover, PG-545 Free has shown potential in inhibiting SARS-CoV-2 by disrupting the interaction between the viral spike protein and the ACE2 receptor on host cells. Studies indicate that it can bind and destabilize the spike protein receptor binding domain, suggesting its potential as an antiviral agent .

Biological ActivityDescription
Heparanase InhibitionHigh-affinity inhibition of heparanase
Antitumor ActivityDisrupts tumor microenvironment and inhibits angiogenesis
Antiviral ActivityInhibits SARS-CoV-2 by disrupting spike-ACE2 interaction

Clinical and Therapeutic Potential

PG-545 Free is currently under investigation in clinical trials for its potential use in cancer therapy. Its ability to modulate the immune system and inhibit tumor growth makes it a promising candidate for treating various types of cancer. Additionally, its antiviral properties suggest potential applications in treating viral infections like COVID-19 .

CAS No. 1144617-49-1
Product Name PG-545 Free
Molecular Formula C51H88O60S13
Molecular Weight 2078.1 g/mol
IUPAC Name [(2R,3R,4S,5R,6R)-2-[(2R,3R,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-3,5-disulfooxy-6-(sulfooxymethyl)oxan-4-yl] hydrogen sulfate
Standard InChI InChI=1S/C51H88O60S13/c1-22(2)7-6-8-23(3)27-11-12-28-26-10-9-24-17-25(13-15-50(24,4)29(26)14-16-51(27,28)5)95-46-42(108-121(79,80)81)38(104-117(67,68)69)34(30(96-46)18-91-112(52,53)54)100-47-43(109-122(82,83)84)39(105-118(70,71)72)35(31(97-47)19-92-113(55,56)57)101-48-44(110-123(85,86)87)40(106-119(73,74)75)36(32(98-48)20-93-114(58,59)60)102-49-45(111-124(88,89)90)41(107-120(76,77)78)37(103-116(64,65)66)33(99-49)21-94-115(61,62)63/h22-49H,6-21H2,1-5H3,(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H,73,74,75)(H,76,77,78)(H,79,80,81)(H,82,83,84)(H,85,86,87)(H,88,89,90)/t23-,24+,25+,26+,27-,28+,29+,30-,31-,32-,33-,34-,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45-,46-,47-,48-,49-,50+,51-/m1/s1
Standard InChIKey LNUFLCYMSVYYNW-ZPJMAFJPSA-N
Isomeric SMILES C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COS(=O)(=O)O)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COS(=O)(=O)O)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)COS(=O)(=O)O)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)C)C
Canonical SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)COS(=O)(=O)O)OC6C(C(C(C(O6)COS(=O)(=O)O)OC7C(C(C(C(O7)COS(=O)(=O)O)OC8C(C(C(C(O8)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)C)C
PubChem Compound 57412325
Last Modified Jul 15 2023

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2078.0499 g/mol
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